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Compound of Interest

Compound Name: Sodium pangamate

Cat. No.: B10753156

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "pangamic acid" or "Vitamin B15" does not refer to a single, scientifically
verified chemical compound. Various substances with different chemical compositions have
been marketed under this name.[1] The original synthesis methods have not been found to be
reproducible.[1] These application notes and protocols are based on the characterization of one
of the proposed structures for pangamic acid: 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1]
The presented data is largely predictive and intended as a general guide for the analysis of
compounds purported to be pangamic acid.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are essential analytical methods for elucidating the molecular
structure and composition of chemical compounds by examining their interaction with
electromagnetic radiation.[2] For a compound with the proposed structure of 6-O-(N,N-
dimethylglycinyl)-D-gluconic acid, a combination of Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-
Vis) spectroscopy can provide comprehensive structural information.

Logical Workflow for Characterization:
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The general workflow for the spectroscopic characterization of a putative pangamate
compound is outlined below.

Spectroscopic Analysis

_— N
Sample Preparation _— / NMR Spectroscopy \A Purity Assessment
Z | = =
— — —
Pangamate Compound Sample Dissolution in Appropriate Solvent )‘ Acquired Spectral Data
— S . — —
/ IR Spectroscopy /

UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a pangamate compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule. For the proposed structure of pangamate, *H NMR and 3C NMR will be
crucial for identifying the different proton and carbon environments.

Predicted *H and **C NMR Data

The following table summarizes the predicted chemical shifts for the proposed structure of 6-O-
(N,N-dimethylglycinyl)-D-gluconic acid. These are estimates based on typical values for similar

functional groups.
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1H NMR 13C NMR

Predicted & (ppm) Assignment Predicted & (ppm) Assignment

~2.3 -N(CH3)2 ~45 -N(CH3)2

~3.2 -N-CH2-COO- ~60 -N-CH2-COO-
3.6-45 Gluconic acid protons 65-75 Gluconic acid carbons
~11.0 -COOH ~170 -COO- (ester)

~175 -COOH (acid)

Experimental Protocol: NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of the purified pangamate compound in approximately 0.7 mL of a
deuterated solvent (e.g., D20, DMSO-de).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
o Tune and shim the instrument to ensure a homogeneous magnetic field.
o Data Acquisition:
o Acquire a *H NMR spectrum using a standard pulse sequence.

o Acquire a 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization
Transfer) experiment can be run to differentiate between CH, CHz, and CHs groups.

o If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and
HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between
protons and carbons.
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Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming

the molecular formula.

Predicted Mass Spectrometry Data

Technique Predicted m/z lon Molecular Formula
ESI-MS (+) 282.1285 [M+H]* C10H20NOs

ESI-MS (+) 304.1104 [M+Na]* C1o0H19NNaOs
ESI-MS (-) 280.1143 [M-H]~ C10H18NOs

M refers to the proposed structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid with a
molecular weight of 281.26 g/mol .[1]

Experimental Protocol: Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the pangamate compound (1-10 pg/mL) in a suitable solvent
such as methanol or a water/acetonitrile mixture.

o The solvent should be compatible with the ionization technique being used (e.g.,

Electrospray lonization - ESI).
e Instrument Setup:

o Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass

measurements.[3]
o Calibrate the instrument using a known standard.
o Data Acquisition:

o Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography system (LC-MS).
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o Acquire mass spectra in both positive and negative ion modes to observe different
adducts.

o Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation
patterns, which can aid in structural elucidation.[3]
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Caption: Experimental workflow for mass spectrometric analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[4]

Predicted IR Absorotion Band

Wavenumber (cm—1) Functional Group Vibration

3300 - 2500 (broad) O-H Stretching (Carboxylic Acid)
2950 - 2850 C-H Stretching (Aliphatic)
~1735 C=0 Stretching (Ester)

~1710 C=0 Stretching (Carboxylic Acid)
1200 - 1000 C-O Stretching (Ester, Alcohol)

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be
used.

o For the KBr pellet method, mix a small amount of the sample with dry KBr powder and
press it into a transparent disk.

o For ATR, place a small amount of the solid sample directly on the ATR crystal.
e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Data Acquisition:
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o Place the sample in the spectrometer and acquire the IR spectrum, typically in the range
of 4000-400 cm~1.

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Prepare Sample (KBr Pellet or ATR) Acquire Background Spectrum

Acquire Sample Spectrum

Analyze Absorption Bands
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Caption: Experimental workflow for infrared spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems in a molecule. The
proposed structure of pangamic acid does not contain significant chromophores that absorb
strongly in the UV-Vis range. Therefore, its primary use would be for quantitative analysis using
a suitable derivatization agent or for detecting impurities that do contain chromophores.

Predicted UV-Vis Absorption
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A_max (nm) Molar Absorptivity (€) Chromophore

~210 Low Carbonyl groups (n— 11*)

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a series of standard solutions of the pangamate compound of known
concentrations in a UV-transparent solvent (e.g., water, ethanol).

o Prepare a solution of the unknown sample in the same solvent.
e Instrument Setup:
o Use a double-beam UV-Vis spectrophotometer.[5]

o Calibrate the instrument by running a baseline with the solvent in both the sample and
reference cuvettes.

o Data Acquisition:

o Record the UV-Vis spectrum of each standard solution and the unknown sample, typically
from 200-400 nm.

o For quantitative analysis, construct a calibration curve by plotting absorbance at A_max
versus concentration for the standard solutions.

o Determine the concentration of the unknown sample from its absorbance using the
calibration curve.
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Caption: Experimental workflow for quantitative UV-Vis analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Characterization of Pangamate Compounds]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10753156#spectroscopic-characterization-of-
pangamate-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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